molecular formula C17H25ClN2O B5195518 1-[(2-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

1-[(2-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

Cat. No.: B5195518
M. Wt: 308.8 g/mol
InChI Key: ZZCGZFNNNWWBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is a synthetic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves several steps. One common method starts with the reaction of 2-chlorobenzyl chloride with diethylamine to form 2-chlorobenzyl diethylamine. This intermediate is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon and triethylamine .

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and molecular interactions. It can be used to investigate the mechanisms of action of various biological pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal applications, the compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-3-20(4-2)17(21)15-9-7-11-19(13-15)12-14-8-5-6-10-16(14)18/h5-6,8,10,15H,3-4,7,9,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCGZFNNNWWBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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